Apramycin Sulfate Demonstrates 8- to >32-Fold Lower MIC90 Than Amikacin, Gentamicin, and Tobramycin Against MDR Acinetobacter baumannii
In a direct head-to-head comparison against 52 multidrug-resistant, extensively drug-resistant, and pandrug-resistant Acinetobacter baumannii clinical isolates, apramycin exhibited an MIC50/MIC90 of 8/32 μg/mL. In contrast, the MIC50/MIC90 values for amikacin, gentamicin, and tobramycin were all ≥64/>256 μg/mL, with 57%, 95%, and 74% of isolates demonstrating resistance to each agent, respectively [1].
| Evidence Dimension | In vitro antibacterial activity (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 = 8 μg/mL, MIC90 = 32 μg/mL |
| Comparator Or Baseline | Amikacin: MIC50 ≥64 μg/mL, MIC90 >256 μg/mL; Gentamicin: MIC50 ≥64 μg/mL, MIC90 >256 μg/mL; Tobramycin: MIC50 ≥64 μg/mL, MIC90 >256 μg/mL |
| Quantified Difference | Apramycin MIC90 is ≥8-fold lower than comparators; resistance prevalence: apramycin 2% vs. amikacin 57%, gentamicin 95%, tobramycin 74% |
| Conditions | CLSI broth microdilution; 52 MDR/XDR/PDR A. baumannii clinical isolates |
Why This Matters
For researchers evaluating treatment options against carbapenem-resistant A. baumannii, apramycin remains active where all conventional clinical aminoglycosides fail due to high-level resistance.
- [1] Kang AD, Smith KP, Eliopoulos GM, Berg AH, McCoy C, Kirby JE. In vitro Apramycin Activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. Diagn Microbiol Infect Dis. 2017;88(2):188-191. doi:10.1016/j.diagmicrobio.2017.03.006 View Source
